Product packaging for Methyltartronic acid(Cat. No.:CAS No. 595-48-2)

Methyltartronic acid

Cat. No.: B1607460
CAS No.: 595-48-2
M. Wt: 134.09 g/mol
InChI Key: HVDFUVLFCQSGAK-UHFFFAOYSA-N
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Description

Historical Perspectives on Methyltartronic Acid Discovery and Early Investigations

While the parent compound, tartronic acid, has been known since at least the early 1920s, early specific documentation for this compound is more recent. google.com By 1947, the diethyl ester of C-methyl-tartronic acid was described in the chemical literature, indicating that the compound and its derivatives were subjects of study by the mid-20th century. epo.org Early synthetic methods involved the oxidation of related compounds, such as the oxidation of the diethyl ester of methyl-malonic acid with potassium permanganate (B83412) (KMnO4), though these methods sometimes resulted in low yields. epo.org

Over the decades, research focused on more efficient synthetic routes. In 1992, a simple two-step approach was developed to synthesize this compound from methacrylic acid. researchgate.net This method utilized hydrogen peroxide and oxygen as successive oxidants, catalyzed by tungstic acid and palladium on carbon, respectively, highlighting the ongoing effort to improve its production for research purposes. researchgate.net The discovery of the methylcitrate cycle and its key enzyme, methylisocitrate lyase, in 1976 provided a biological context for the relevance of related C4-dicarboxylic acids, paving the way for understanding the metabolic roles of this compound. wikipedia.org

Nomenclature and Stereochemical Considerations in this compound Chemistry

This compound is known by several names, reflecting its structure and relationship to other compounds. Its systematic IUPAC name is 2-hydroxy-2-methylpropanedioic acid. chemspider.comnih.gov It is also commonly referred to as isomalic acid. nih.govebi.ac.uknih.gov

The structure of this compound (C₄H₆O₅) features a central carbon atom bonded to a methyl group, a hydroxyl (-OH) group, and two carboxylic acid (-COOH) groups. vulcanchem.com This substitution pattern makes the central carbon a chiral center. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers. The compound is frequently supplied and studied as a racemic mixture, containing equal amounts of the two enantiomers, which is denoted by the prefix "DL-". ontosight.ai

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name 2-hydroxy-2-methylpropanedioic acid chemspider.comnih.gov
CAS Number 595-48-2 chemspider.comnih.gov
Molecular Formula C₄H₆O₅ nih.govvulcanchem.com
InChI InChI=1S/C4H6O5/c1-4(9,2(5)6)3(7)8/h9H,1H3,(H,5,6)(H,7,8) nih.govcdutcm.edu.cn
InChIKey LNRVTEQEGXVMEF-UHFFFAOYSA-N nih.govcdutcm.edu.cn

| Canonical SMILES | CC(C(=O)O)(C(=O)O)O | nih.gov |

Table 2: Physicochemical Properties of this compound

Property Value / Description Source(s)
Molecular Weight 134.09 g/mol nih.govvulcanchem.compfaltzandbauer.com
Appearance White solid smolecule.com
Melting Point ~140 °C smolecule.com
Topological Polar Surface Area 94.8 Ų nih.gov

| Solubility | Highly soluble in water | vulcanchem.com |

Contemporary Significance of this compound in Fundamental Chemical Inquiry

In modern science, this compound is investigated for its roles in several key areas, from atmospheric processes to metabolic pathways.

Atmospheric Chemistry: The compound is a significant molecular marker for aged secondary organic aerosols (SOAs) that are derived from the atmospheric oxidation of isoprene (B109036), a volatile organic compound emitted in vast quantities by plants. vulcanchem.comnih.gov Its presence in fine particulate matter (PM2.5) samples, particularly under high NOx conditions, helps scientists trace the chemical evolution of atmospheric aerosols. vulcanchem.com Due to its low volatility, over 80% of this compound is found in the particle phase under typical tropospheric conditions, where it can influence the formation of cloud condensation nuclei. vulcanchem.com

Metabolic Pathways: this compound is a metabolite in certain microorganisms. It is produced by various bacteria, including Pseudomonas putida, Bacillus subtilis, and Lactobacillus species during carbohydrate metabolism. vulcanchem.commdpi.com In some Lactobacillus species, it functions as a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase. vulcanchem.com Its formation is linked to the methylcitrate cycle, an essential pathway for many microorganisms, including Mycobacterium tuberculosis, to metabolize propionyl-CoA, a product of the breakdown of odd-chain fatty acids. wikipedia.orgnih.gov In M. tuberculosis, the enzyme isocitrate lyase (ICL) can also function as a methylisocitrate lyase, cleaving methylisocitrate into pyruvate (B1213749) and succinate, a critical step for the bacterium's survival when feeding on fatty acids. nih.govwikipedia.orgnih.gov

Organic Synthesis: In synthetic chemistry, DL-methyltartronic acid serves as a useful building block. Its structure allows it to be used to introduce chirality into larger molecules, a crucial feature for creating compounds with specific biological activities for pharmaceutical research. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O5 B1607460 Methyltartronic acid CAS No. 595-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

595-48-2

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

IUPAC Name

2,2-dihydroxy-3-oxobutanoic acid

InChI

InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7)

InChI Key

HVDFUVLFCQSGAK-UHFFFAOYSA-N

SMILES

CC(C(=O)O)(C(=O)O)O

Canonical SMILES

CC(=O)C(C(=O)O)(O)O

Other CAS No.

595-98-2
595-48-2

Origin of Product

United States

Synthetic Methodologies for Methyltartronic Acid and Its Analogues

Established Chemical Synthesis Routes for Methyltartronic Acid

Traditional methods for synthesizing this compound often rely on multi-step processes involving oxidation and chemical modifications of precursor molecules.

Oxidation Pathways in this compound Synthesis

Oxidation reactions form a cornerstone of this compound synthesis, with common starting materials including methylmalonic acid and glycerol (B35011).

The oxidation of methylmalonic acid can yield this compound. smolecule.com For instance, the reaction between methylmalonic acid and cerium(IV) ions in a sulfuric acid medium has been shown to produce hydroxymethylmalonic acid (another name for this compound) as one of the stable end products when methylmalonic acid is in excess. uis.no Another proposed mechanism involves the two-electron oxidation of a manganese(III) complex with bromomethylmalonic acid to form this compound. researchgate.netrsc.orgrsc.org

Glycerol also serves as a precursor for this compound through oxidation. smolecule.com The oxidation of glycerol can lead to the formation of tartronic acid, with glyceric acid as an intermediate. ebi.ac.ukwikiwand.comwikipedia.org this compound is a derivative of tartronic acid. ebi.ac.ukwikiwand.comwikipedia.orgwikidoc.org

Chemical Modification Strategies for this compound Precursors

Modifying existing dicarboxylic acids or their derivatives is another strategy to synthesize this compound. smolecule.com This can involve reactions like the dihydroxylation of methylmaleic acid using alkaline hydrogen peroxide. vulcanchem.com

Multi-step Synthetic Sequences

A notable multi-step synthesis of this compound starts from methacrylic acid . researchgate.netthieme-connect.comthieme-connect.com This two-step approach involves the initial hydroxylation of methacrylic acid to α-methylglyceric acid using hydrogen peroxide and a tungstic acid catalyst. researchgate.netthieme-connect.comjustia.com The subsequent oxidation of α-methylglyceric acid with oxygen, catalyzed by palladium on carbon, yields this compound. researchgate.netthieme-connect.com This entire process is conveniently carried out in the same aqueous medium. researchgate.netthieme-connect.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly methods for producing this compound. These approaches focus on minimizing waste and the use of hazardous substances.

Solvent-Free Reaction Protocols

Research into greener synthetic routes includes the exploration of solvent-free or reduced-solvent conditions. While specific solvent-free protocols for this compound are not extensively detailed in the provided results, the use of aqueous media, as seen in the synthesis from methacrylic acid, is a step towards greener chemistry by avoiding volatile organic solvents. researchgate.netthieme-connect.com

Catalysis in Environmentally Benign this compound Production

Catalysis plays a crucial role in developing sustainable synthetic methods. The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation.

In the synthesis from methacrylic acid, tungstic acid and palladium on carbon are key catalysts that facilitate the oxidation steps efficiently in an aqueous environment. researchgate.netthieme-connect.comresearchgate.net The use of hydrogen peroxide as an oxidant in this process is also considered a green aspect, as its byproduct is water. researchgate.netthieme-connect.com

Furthermore, the selective oxidation of glycerol under base-free conditions using platinum supported on nitrogen-doped mesoporous carbon catalysts has been investigated for the production of tartronic acid, a related compound. ebi.ac.uk Such catalytic systems, which avoid the need for strong bases, represent a significant advancement in environmentally benign synthesis.

Data Tables

Table 1: Overview of Synthetic Precursors for this compound

Precursor CompoundSynthetic ApproachKey Reagents/CatalystsReference(s)
Methylmalonic AcidOxidationCerium(IV) ions, Manganese(III) smolecule.comuis.noresearchgate.netrsc.orgrsc.org
GlycerolOxidationOxidizing agents smolecule.comebi.ac.ukwikiwand.comwikipedia.org
Methacrylic AcidTwo-step oxidationHydrogen peroxide, Tungstic acid, Oxygen, Palladium on carbon researchgate.netthieme-connect.comthieme-connect.comjustia.com
Methylmaleic AcidDihydroxylationAlkaline hydrogen peroxide vulcanchem.com

Table 2: Catalysts in this compound and Analogue Synthesis

CatalystReactionSubstrateBenefitReference(s)
Tungstic acidHydroxylationMethacrylic acidEnables use of H₂O₂ in aqueous media researchgate.netthieme-connect.comresearchgate.net
Palladium on carbonOxidationα-Methylglyceric acidEfficient oxidation with O₂ in water researchgate.netthieme-connect.comresearchgate.net
Platinum on N-doped carbonOxidationGlycerolBase-free conditions for tartronic acid synthesis ebi.ac.uk

Bio-inspired and Enzymatic Synthetic Pathways to this compound

Nature provides a blueprint for the synthesis of this compound, as it is a metabolite found in various microorganisms. The investigation into these natural production pathways offers a foundation for developing bio-inspired and enzymatic synthetic routes.

Detailed Research Findings:

This compound has been identified as a secondary metabolite in a range of bacteria and fungi. For instance, certain species of lactic acid bacteria, such as Pediococcus acidilactici and Lactobacillus plantarum, are known to produce this compound. ekb.egsemanticscholar.org In Lactobacillus species, its accumulation has been observed during fructose (B13574) fermentation, where it is thought to play a role in modulating the redox balance by acting as a competitive inhibitor of succinate (B1194679) dehydrogenase. vulcanchem.com Fungi, including the oyster mushroom Pleurotus ostreatus, and various rhizobacteria like Bacillus subtilis and Pseudomonas putida, also synthesize this compound. vulcanchem.commdpi.com The biosynthetic machinery is believed to be connected to central carbon metabolism, specifically the Krebs cycle and the glyoxylate (B1226380) shunt, although the precise enzymatic steps are still under investigation. vulcanchem.com

Inspired by these natural processes, researchers are exploring enzymatic, one-pot syntheses. A notable study demonstrated the synthesis of a substituted 2-hydroxy-4H-quinolizin-4-one scaffold using methylmalonic acid as a precursor. rsc.org This reaction was achieved by combining three enzymes: a coenzyme A ligase (PcPCL), a malonyl-CoA synthetase (AtMatB), and a type III polyketide synthase (HsPKS3). rsc.org This work establishes a proof-of-concept for using an enzymatic cascade to create complex molecules from precursors structurally related to this compound, suggesting a viable strategy for its future bio-synthesis.

Table 1: Microorganisms Identified as Producers of this compound

Microorganism Type Species Context/Finding Reference(s)
Fungi Pleurotus ostreatus Produces during carbohydrate metabolism. vulcanchem.com
Bacteria Lactobacillus spp. Accumulates during fructose fermentation. vulcanchem.com
Bacteria Pediococcus acidilactici DSM: 20284 Identified as a secondary metabolite with biological activity. ekb.eg
Bacteria Lactobacillus plantarum DB-2 & SK-3 Identified as a secreted metabolite via GC-MS analysis. semanticscholar.org
Bacteria Bacillus subtilis Identified as a volatile organic compound (VOC) in its profile. mdpi.com
Bacteria Pseudomonas putida Identified as a volatile organic compound (VOC) in its profile. mdpi.com

Microwave- and Ultrasound-Assisted Synthesis of this compound

To enhance reaction efficiency and align with the principles of green chemistry, alternative energy sources like microwave irradiation and ultrasound have been investigated for organic synthesis. While direct reports on the synthesis of this compound using these specific techniques are not prevalent, their successful application in the synthesis of analogous dicarboxylic acids and derivatives demonstrates their significant potential.

Detailed Research Findings:

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, while improving product yields and minimizing side reactions. mdpi.com This technology has been effectively used in the synthesis of various complex hydroxyl dicarboxylic acids. For example, a three-component reaction between an amino acid, an aromatic aldehyde, and a primary alcohol under microwave-assisted conditions in an alkaline solution yielded diaryl hydroxyl dicarboxylic acids in high yields (up to 77%). acs.orgnih.gov In another application, the microwave-assisted 1,3-dipolar cycloaddition reaction was employed to create isoxazoline-derived dicarboxylic acids, showcasing the versatility of this method. mdpi.com These examples underscore the potential of microwave irradiation to facilitate the synthesis of substituted dicarboxylic acids like this compound under efficient and controlled conditions.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves in chemical reactions, known as sonochemistry, accelerates reactions through acoustic cavitation. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. mdpi.comorientjchem.org This technique has been successfully applied to produce a variety of complex organic molecules, including derivatives of carboxylic acids. For instance, the ultrasound-assisted synthesis of 1,2,4-triazole (B32235) derivatives and carbonitrile-functionalized tetrahydropyrimidines resulted in excellent yields (75-89%) in significantly shorter reaction times (4-80 minutes) compared to conventional methods. mdpi.comorientjchem.org The use of ultrasound often allows for milder reaction conditions, such as performing reactions at room temperature and in aqueous media, which enhances the environmental friendliness of the synthetic process. orientjchem.org

Table 2: Examples of Microwave- and Ultrasound-Assisted Synthesis of Dicarboxylic Acids and Derivatives

Technique Target Compound Type Key Conditions Outcome Reference(s)
Microwave Diaryl Hydroxyl Dicarboxylic Acids Amino acid, aldehyde, alcohol, NaOH, 135 °C 90 min reaction time, up to 77% yield acs.orgnih.gov
Microwave Isoxazoline Dicarboxylic Acids Aldoxime, methylene (B1212753) glutarate, oxidant Facile synthesis of novel dicarboxylic acids mdpi.com
Ultrasound 1,2,4-Triazole Acetamide Derivatives 1,2,4-triazole, electrophiles, 45-55 °C 40-80 min reaction time, 75-89% yield mdpi.com
Ultrasound Tetrahydropyrimidine Derivatives Aldehyde, urea, malononitrile, aqueous media Reduced reaction time, elevated yields orientjchem.org

Enantioselective Synthesis of Chiral this compound Forms and Derivatives

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-methyltartronic acid and (S)-methyltartronic acid. As different enantiomers of a molecule often exhibit distinct biological activities, methods for their selective synthesis are of high importance. molaid.com Enantioselective synthesis aims to produce a single enantiomer, which is critical for applications in pharmaceutical research and for studying biological pathways. ontosight.ai

Detailed Research Findings:

The development of enantioselective routes to this compound and its derivatives often relies on biocatalysis or the use of chiral catalysts.

Chemoenzymatic Synthesis: A notable example involves a chemoenzymatic procedure for the asymmetric synthesis of the fungicide (R)-(-)-chlozolinate. In this process, this compound Diethyl Ester Benzoate serves as a key intermediate, highlighting a practical application where a derivative of this compound is part of an enantioselective pathway. biomart.cnas-1.co.jp

Enzymatic Resolution: A powerful strategy for obtaining enantiomerically pure compounds is enzymatic resolution. This technique uses enzymes that selectively react with only one enantiomer in a racemic mixture. A patent describes the synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated analog of this compound. The process involves the selective cleavage of a racemic ester using a lipase, specifically from Candida antarctica. google.com The enzyme hydrolyzes the ester of one enantiomer, leaving the other enantiomer's ester unreacted. The separated acid and ester can then be isolated, providing access to both pure enantiomers. This method demonstrates the high selectivity of enzymes and their utility in resolving chiral α-hydroxy acids.

Table 3: Approaches to Enantioselective Synthesis of this compound Analogs and Derivatives

Method Target/Analog Key Reagent/Catalyst Principle Reference(s)
Chemoenzymatic Synthesis (R)-(-)-chlozolinate This compound Diethyl Ester Benzoate (intermediate) Asymmetric synthesis where a chiral derivative is a building block. biomart.cnas-1.co.jp
Enzymatic Resolution (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid Lipase (Candida antarctica) Selective enzymatic hydrolysis of one enantiomer in a racemic ester mixture. google.com

Chemical Reactivity and Reaction Mechanisms of Methyltartronic Acid

Participation in Complex Chemical Reaction Systems

Methyltartronic acid is a notable participant in complex chemical reactions, particularly oscillating systems like the Belousov-Zhabotinsky (BZ) reaction. smolecule.com Its unique structure, featuring two carboxylic acid groups and one hydroxyl group, allows it to engage in intricate reaction dynamics. smolecule.comvulcanchem.com

The Belousov-Zhabotinsky (BZ) reaction is a classic example of a nonlinear oscillating chemical reaction, where the concentrations of intermediate species change periodically. rsc.orglibretexts.org This reaction typically involves the oxidation of an organic substrate, such as malonic acid, by a bromate (B103136) ion, catalyzed by a metal ion like cerium(IV) or manganese(II). rsc.orgrsc.org

This compound has been identified as a product in the BZ reaction when methylmalonic acid is used as the organic substrate with a manganese(II) catalyst. rsc.orgresearchgate.net The reaction can exhibit complex oscillatory phenomena, including mixed-mode oscillations, birhythmicity, quasiperiodicity, and bursting. rsc.orgresearchgate.netrsc.org The type of oscillation observed is highly dependent on the initial concentrations of the reactants, particularly the ratio of sodium bromate to methylmalonic acid. rsc.orgresearchgate.net

The mechanism proposed for the complex oscillations in the BZ reaction with methylmalonic acid involves the formation of this compound as a key step. rsc.orgresearchgate.net The proposed mechanism suggests the reversible formation of a manganese(III) complex with bromomethylmalonic acid. rsc.orgresearchgate.net This complex then undergoes a two-electron oxidation to produce this compound and regenerate the Mn(II) catalyst. rsc.orgresearchgate.net

The interplay between the different reaction pathways and the concentrations of the various intermediates, including this compound, is believed to be the source of the complex oscillatory behavior. researchgate.net The study of such systems provides insights into the dynamics of complex chemical reactions. smolecule.com

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can be achieved through various methods. For instance, it can be synthesized by the oxidation of methylmalonic acid. smolecule.com It is also formed as a secondary product from the atmospheric oxidation of isoprene (B109036), a biogenic volatile organic compound. vulcanchem.com This process involves reactions with ozone and hydroxyl radicals. vulcanchem.com Laboratory synthesis can involve the dihydroxylation of methylmaleic acid using alkaline hydrogen peroxide or the oxidation of methylsuccinic acid with nitric acid. vulcanchem.com

Information regarding the specific reduction pathways of this compound is less detailed in the provided search results. However, the presence of carboxylic acid groups suggests that it could potentially be reduced to corresponding alcohols under strong reducing conditions, a common reaction for carboxylic acids.

Nucleophilic and Electrophilic Transformations of this compound

The chemical structure of this compound, with its hydroxyl and two carboxylic acid groups, allows for both nucleophilic and electrophilic transformations. vulcanchem.com The carboxylic acid groups can undergo nucleophilic acyl substitution reactions. libretexts.org For example, they can be converted to esters through esterification with an alcohol in the presence of an acid catalyst. smolecule.com

The hydroxyl group can also participate in reactions. For instance, diethyl 2-hydroxy-2-methylmalonate, an ester of this compound, can undergo aldol-type reactions where it acts as a nucleophile, reacting with aldehydes or ketones. smolecule.com The molecule's functional groups also enable it to interact with electrophilic reagents. smolecule.com The epoxidation of certain double bonds by peroxo species, which act as electrophiles, is a known reaction type in related systems. researchgate.net

Radical-Mediated Reactions of this compound (e.g., in atmospheric chemical processes)

This compound is involved in radical-mediated reactions, particularly in the context of atmospheric chemistry. vulcanchem.comnih.gov It has been identified as a tracer for aged isoprene-derived secondary organic aerosols (SOAs). vulcanchem.com The formation of this compound in the atmosphere is a result of the oxidation of isoprene, initiated by hydroxyl (OH) radicals and ozone. vulcanchem.comnih.gov

These reactions lead to the formation of highly oxidized intermediates that can condense to form aerosol particles. vulcanchem.com The detection of this compound in ambient aerosols provides evidence for the occurrence of these atmospheric oxidation processes. nih.gov The reaction with OH radicals is a key step in the atmospheric degradation of many organic compounds.

Thermal and Photochemical Transformations of this compound

This compound can undergo transformations under the influence of heat and light. It is known to decompose before reaching its boiling point. vulcanchem.com In aqueous environments like cloudwater, this compound can undergo photolysis when exposed to light with wavelengths in the range of 300–400 nm. vulcanchem.com This photochemical reaction yields products such as glyoxylic acid and formaldehyde. vulcanchem.com The quantum yield for this process at a pH of 5 has been measured to be 0.12 ± 0.03, indicating a moderate susceptibility to photolytic degradation. vulcanchem.com

The thermal polymerization of related compounds, such as tartronic acid anhydrosulphite, proceeds through a first-order decomposition to form an alpha-lactone, which then polymerizes. ebi.ac.uk While not directly about this compound, this suggests potential thermal decomposition pathways involving its functional groups.

Advanced Spectroscopic and Structural Elucidation of Methyltartronic Acid

High-Resolution Mass Spectrometry for Molecular Characterization of Methyltartronic Acid

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive molecular characterization of this compound (also known as 2-hydroxy-2-methylpropanedioic acid). Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. acs.org

For this compound, HRMS analysis, particularly when coupled with liquid chromatography and an Orbitrap mass analyzer, can determine the exact mass of the deprotonated molecule [M-H]⁻. This high accuracy removes ambiguities that can arise with molecules having the same nominal mass but different empirical formulas. acs.orgnih.gov The precise mass measurement allows for the confident assignment of the elemental formula C4H5O5 for the deprotonated ion, which is consistent with the molecular formula C4H6O5 for the neutral parent compound. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

AttributeValueSource
Molecular FormulaC4H6O5 nih.gov
Molecular Weight134.09 g/mol nih.gov
Observed Ion (Negative ESI)[M-H]⁻ nih.gov
Empirical Formula of IonC4H5O5 nih.gov

Fragmentation Pathway Analysis of this compound and its Derivatives

The analysis of fragmentation patterns in mass spectrometry provides deep structural insights. For volatile analysis using Gas Chromatography-Mass Spectrometry (GC-MS), this compound requires derivatization, typically through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.orgnih.gov The resulting trimethylsilyl (B98337) (TMS) derivatives are more amenable to GC analysis and produce characteristic fragmentation patterns upon ionization.

The mass spectra of TMS derivatives of hydroxy dicarboxylic acids are characterized by specific fragmentation pathways. chalmers.se Common fragmentations include the loss of a methyl group ([M-15]⁺) from a silicon atom, which is a hallmark of most TMS derivatives and helps in the reliable determination of the molecular weight. chalmers.se Other significant fragmentation pathways involve rearrangements, such as the migration of a trimethylsilyl (Me3Si) group to an oxygen atom. chalmers.se For silylated dihydroxy acids, further fragmentation can occur through the loss of carbon monoxide (CO) and carbon dioxide (CO2) from the [M-15]⁺ ion. chalmers.se A plausible fragmentation pathway for the TMS derivative of this compound has been described in studies of atmospheric aerosols. acs.orgnih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution. numberanalytics.com While basic 1D ¹H NMR spectra can provide initial information, advanced multidimensional NMR techniques are required for unambiguous structural assignment, especially for complex molecules or for distinguishing between isomers. nih.govnumberanalytics.com

For this compound, ¹H NMR would show a singlet for the methyl (–CH₃) group protons and a broad signal for the hydroxyl (–OH) and carboxyl (–COOH) protons. ¹³C NMR would reveal four distinct carbon signals: one for the methyl carbon, one for the quaternary carbon bonded to the hydroxyl group, and two for the carboxyl carbons.

Multidimensional NMR Techniques for Structural Insights

Multidimensional NMR spreads spectral information across two or more frequency dimensions, resolving signal overlap and revealing connectivity between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled. usask.ca For this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the isolated methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon.

These advanced NMR methods, when used in combination, provide a complete and unambiguous picture of the molecular structure of this compound. jntbgri.res.in

Chromatographic Separations for Isomer and Derivative Analysis of this compound

Chromatography is essential for separating this compound from complex mixtures, such as environmental aerosol samples, and for analyzing its isomers and derivatives. walshmedicalmedia.comnih.gov Both gas and liquid chromatography are widely employed, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. thermofisher.com Due to its low volatility, this compound must be chemically derivatized before GC-MS analysis. nih.gov The most common method is silylation, which converts the polar hydroxyl and carboxyl groups into nonpolar trimethylsilyl (TMS) ethers and esters, respectively. acs.orgnih.gov This process typically involves heating the sample with BSTFA and a solvent like pyridine. acs.orgnih.gov

The resulting TMS-derivatized this compound can be effectively separated from other derivatized compounds on a GC column. The mass spectrometer then detects characteristic ions. In studies of isoprene (B109036) oxidation products, the trimethylsilylated derivative of this compound is identified using an extracted ion chromatogram at a mass-to-charge ratio (m/z) of 335. researchgate.net

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Data

ParameterDescriptionSource
Derivatization RequirementRequired due to low volatility nih.gov
Derivatization AgentBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) acs.orgnih.gov
Derivative TypeTrimethylsilyl (TMS) ester/ether acs.orgnih.gov
Characteristic Extracted Ion (m/z)335 researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for this compound

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) allows for the analysis of polar, non-volatile compounds like this compound in their native form, without the need for derivatization. nih.gov This technique is particularly useful for analyzing aqueous extracts of ambient aerosols. acs.orgnih.gov

In a typical application, this compound is separated using a reversed-phase column, such as an HSS T3 column. acs.orgnih.gov It is one of the first compounds to elute from the column due to its high polarity. acs.orgnih.gov Following separation, the compound is ionized, commonly using electrospray ionization (ESI) in negative mode, and detected by a high-resolution mass analyzer like an Orbitrap. acs.orgnih.gov This provides a highly accurate mass measurement of the deprotonated molecule ([M-H]⁻), confirming its identity. acs.orgnih.gov

Table 3: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis Data

ParameterDescriptionSource
Derivatization RequirementNot required nih.gov
Chromatography ModeReversed-Phase nih.gov
Column ExampleHSS T3 acs.orgnih.gov
Ionization ModeElectrospray Ionization (ESI), Negative nih.gov
Detected Ion[M-H]⁻ nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound Compounds

For this compound, a successful crystallographic analysis would provide critical insights into its molecular geometry. A key aspect of the solid-state structure of carboxylic acids is the formation of hydrogen bonds. It would be expected that the hydroxyl and carboxylic acid groups of this compound are extensively involved in a network of intermolecular hydrogen bonds. These interactions would likely dictate the packing of the molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, data for related compounds, such as tartronic acid and its derivatives, show extensive hydrogen-bonding networks that influence their crystalline architecture. ebi.ac.ukebi.ac.uk In a hypothetical crystal structure of this compound, one would anticipate the formation of dimers through hydrogen bonding between the carboxylic acid groups, a common motif in carboxylic acids. Further hydrogen bonding involving the tertiary hydroxyl group would likely create a more complex three-dimensional network.

A complete crystallographic study would result in a set of data that can be presented in a standardized format. The table below illustrates the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group A specific descriptor of the crystal's symmetry (e.g., P2₁/c)
Unit Cell Dimensions
a (Å)Length of the a-axis of the unit cell
b (Å)Length of the b-axis of the unit cell
c (Å)Length of the c-axis of the unit cell
α (°)Angle between the b and c axes
β (°)Angle between the a and c axes
γ (°)Angle between the a and b axes
Volume (ų)The volume of the unit cell
Z Number of molecules per unit cell
Calculated Density (g/cm³)The theoretical density of the crystal

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrations. IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when there is a change in the dipole moment during a vibration. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of a molecule's electron cloud during a vibration. These two techniques are often complementary.

A detailed vibrational analysis of this compound would reveal characteristic frequencies corresponding to its various functional groups. While a complete, assigned spectrum for this compound is not detailed in the available literature, the expected vibrational modes can be inferred from the analysis of similar α-hydroxy acids. jyu.fiorientjchem.orgresearchgate.net

The hydroxyl (O-H) stretching vibrations are typically observed in the high-frequency region of the IR spectrum, generally between 3500 and 3200 cm⁻¹. The broadness of this band can indicate the extent of hydrogen bonding. The carbonyl (C=O) stretching vibrations of the carboxylic acid groups are expected to produce a strong absorption band in the region of 1750-1700 cm⁻¹. The presence of intermolecular hydrogen bonding can cause this band to shift to lower wavenumbers.

The C-O stretching vibrations of the hydroxyl and carboxylic acid groups would appear in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. The vibrations of the carbon skeleton, including C-C stretching , would also be found in this region. The methyl group (CH₃) would exhibit characteristic symmetric and asymmetric stretching vibrations around 2960 and 2870 cm⁻¹, respectively, as well as bending vibrations at lower frequencies.

The following table summarizes the expected vibrational modes and their approximate frequency ranges for this compound based on general spectroscopic principles and data from related compounds.

Table 2: Expected Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
O-H Stretching (alcohol & acid)-OH, -COOH3500 - 3200 (broad)Strong in IR
C-H Stretching (methyl)-CH₃2980 - 2850Strong in Raman
C=O Stretching (carboxylic acid)-COOH1750 - 1700Strong in IR
C-O Stretching-C-OH, -COOH1300 - 1000IR and Raman
C-C Stretching1200 - 800IR and Raman
O-H Bending-OH, -COOH1440 - 1395, 950 - 900IR
C-H Bending (methyl)-CH₃1460 - 1370IR and Raman

Theoretical and Computational Chemistry Studies of Methyltartronic Acid

Quantum Chemical Calculations for Methyltartronic Acid Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Applications for this compound Systems

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is well-suited for studying the electronic properties of organic molecules like this compound. DFT calculations can provide valuable information about the molecule's reactivity through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO).

The energies of the HOMO and LUMO are crucial in defining a molecule's ability to donate or accept electrons. A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. physchemres.org

Global reactivity descriptors, which can be derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. researchgate.netresearchgate.netnih.govmdpi.com These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

While specific DFT studies solely focused on this compound are not abundant in the literature, research on similar polyfunctional organic acids is extensive. For instance, DFT calculations have been employed to study the atmospheric formation of methyltartaric acids (MTA), which are isomers of this compound, from isoprene (B109036). These studies use DFT to investigate the reaction pathways and energetics of formation. nih.gov

A hypothetical table of DFT-calculated properties for this compound, based on typical values for similar small organic acids, is presented below.

PropertyHypothetical ValueSignificance
HOMO Energy -7.0 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy -1.5 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.5 eVIndicates chemical stability and reactivity.
Electronegativity (χ) 4.25 eVMeasures the overall ability to attract electrons.
Chemical Hardness (η) 2.75 eVQuantifies resistance to charge transfer.
Electrophilicity Index (ω) 3.29 eVPredicts electrophilic character.

This table presents hypothetical values for illustrative purposes, as a dedicated DFT study on this compound was not found.

Ab Initio Methods in this compound Research

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. researchoutreach.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

For a molecule like this compound, ab initio calculations could be employed to:

Accurately determine its equilibrium geometry: Providing precise bond lengths and angles.

Calculate vibrational frequencies: Aiding in the interpretation of experimental infrared (IR) and Raman spectra.

Investigate reaction mechanisms: By mapping out potential energy surfaces and locating transition states with a high degree of accuracy.

While no specific ab initio studies focused on this compound are readily available, the methodologies are well-established for small organic molecules. caltech.edu

Molecular Dynamics Simulations and Conformation Analysis of this compound

This compound possesses several rotatable bonds, allowing it to adopt various spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a molecule over time. researchgate.netwhiterose.ac.uk

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule in a solvent environment, such as water, at a given temperature and pressure, one can observe the transitions between different conformations and identify the most stable or populated ones. This is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, in a biological context. researchgate.net

A conformational analysis of this compound would involve identifying the low-energy conformers and the energy barriers between them. This information is vital for understanding its chemical behavior and biological activity. While specific MD studies on this compound are not prevalent, the techniques are widely used for the conformational analysis of flexible organic molecules. chemrxiv.orgmdpi.comunicamp.brnih.gov

Prediction of this compound Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, this could involve studying its synthesis, degradation, or its role in more complex reaction networks.

For example, in atmospheric chemistry, DFT calculations have been used to propose viable reaction pathways for the formation of methyltartaric acids from the oxidation of isoprene. nih.gov These calculations help to identify key intermediates and transition states, providing a detailed, step-by-step picture of the reaction mechanism. Such studies often involve locating the transition state structures and calculating the activation energy barriers, which determine the reaction rates. acs.org

Computational Spectroscopy for this compound Spectral Interpretation

Computational methods can predict the vibrational spectra (Infrared and Raman) of molecules with a good degree of accuracy. scm.comscielo.org.mxmt.comresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding intensities.

These predicted spectra are invaluable for interpreting experimental spectroscopic data. They can help in assigning the observed vibrational bands to specific motions of the atoms within the molecule (e.g., C=O stretch, O-H bend). For this compound, a predicted vibrational spectrum could help to confirm its structure and identify its presence in a mixture.

Below is a hypothetical table of predicted characteristic vibrational frequencies for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)-COOH
O-H Stretch (Alcohol) 3500-3200-OH
C-H Stretch 3000-2850-CH₃
C=O Stretch 1760-1690-COOH
C-O Stretch 1320-1210-COOH, -OH
O-H Bend 1440-1395-COOH

This table is illustrative and based on general group frequencies. Accurate predictions would require specific quantum chemical calculations. researchgate.netresearchgate.net

In Silico Modeling of Molecular Interactions Involving this compound

In silico modeling encompasses a range of computational techniques used to study molecular interactions, particularly in a biological context. For this compound, this could involve molecular docking and molecular dynamics simulations to investigate its binding to proteins or other biological macromolecules.

For instance, one study identified this compound as a bioactive compound from Cyperus rotundus and used in silico methods to analyze its potential to inhibit anti-apoptotic proteins. ontosight.ai Such studies typically involve:

Molecular Docking: Predicting the preferred orientation of the ligand (this compound) when bound to a target protein to form a stable complex.

Binding Affinity Calculation: Estimating the strength of the interaction between the ligand and the protein.

Molecular Dynamics Simulations: Assessing the stability of the ligand-protein complex over time.

These in silico approaches are crucial in drug discovery and for understanding the potential biological roles of natural compounds like this compound.

Biochemical and Enzymatic Transformations of Methyltartronic Acid

Occurrence and Formation of Methyltartronic Acid in Biological Systems

This compound has been identified as a metabolite in various biological systems, particularly in the context of microbial metabolism and fermentation.

Microbial Metabolism: Certain bacteria and fungi are known to produce this compound. For instance, it is produced by rhizobacterial species such as Pseudomonas putida, Bacillus subtilis, and Bacillus amyloliquefaciens mdpi.com. The production of this compound by these bacteria suggests its involvement in their metabolic activities and interactions with other organisms, such as the plant pathogen Phytophthora capsici mdpi.com. Some species of lactic acid bacteria, including Lactobacillus plantarum, have been shown to secrete this compound. semanticscholar.orgresearchgate.net Additionally, some fungi, like Pleurotus ostreatus, produce this acid during carbohydrate metabolism. vulcanchem.com The biosynthetic pathways leading to its formation are thought to be connected to central metabolic routes like the Krebs cycle and the glyoxylate (B1226380) shunt. vulcanchem.com

Fermentation Products: this compound has been detected in various fermented foods and beverages. Its presence has been noted in the traditional Nigerian beer, Burukutu, as a metabolic byproduct of the fermentation process. integrityresjournals.org It has also been identified in concentrated yogurt (Labneh) and is considered one of the volatile aroma compounds that contribute to the final product's flavor profile. mdpi.com Furthermore, this compound has been listed as one of the acid substances found in Baijiu, a traditional Chinese liquor, where it is identified through methods like solid-phase microextraction (SPME) coupled with mass spectrometry. researchgate.netnih.gov

The occurrence of this compound in these diverse biological contexts highlights its role as a metabolic intermediate and a product of microbial activity. Further research is needed to fully elucidate the specific biosynthetic pathways and physiological functions of this compound in different organisms.

In Vitro Enzymatic Studies Involving this compound and its Analogues

The interaction of this compound and its structural relatives with various enzymes has been a subject of in vitro investigation to understand their potential regulatory roles in metabolic pathways.

Enzyme-substrate specificity is a critical aspect of biochemical reactions, ensuring that enzymes catalyze only their intended reactions. studysmarter.co.uk This specificity is determined by the unique three-dimensional structure of the enzyme's active site, which complements the shape and chemical properties of the substrate. libretexts.orgnumberanalytics.com The "induced fit" model suggests that the binding of a substrate can cause a conformational change in the enzyme for an optimal fit. libretexts.orgcutm.ac.in

While specific kinetic data for enzymes acting directly on this compound is not extensively detailed in the provided search results, studies on analogous compounds provide insights. For example, the analogue 2-methylcitrate has been studied in relation to several enzymes. It was found that 2-methylcitrate can act as a substrate for the mitochondrial citrate (B86180) transporter, although with a much higher apparent Michaelis constant (Km) of 3.3 mM compared to citrate's Km of 0.26 mM, indicating a lower affinity. nih.gov However, 2-methylcitrate was not a substrate for ATP-citrate lyase. nih.gov

The study of how enzymes interact with a range of similar substrates, known as broad substrate specificity, is crucial for understanding metabolic flexibility and promiscuous enzyme activities. nih.gov Further kinetic analyses are necessary to determine the specific enzymes that recognize this compound as a substrate and to quantify their efficiency.

This compound and its analogues have been shown to act as inhibitors of certain enzymes, suggesting a potential role in metabolic regulation. ontosight.ai Enzyme inhibitors can be competitive, binding to the active site and preventing the substrate from binding, or noncompetitive, binding to an allosteric site and changing the enzyme's conformation. cutm.ac.in

In vitro studies have demonstrated the inhibitory effects of 2-methylcitrate, an analogue of this compound. It competitively inhibited citrate synthase, as well as NAD+- and NADP+-linked isocitrate dehydrogenases, with inhibitor constants (Ki) in the range of 1.5-7.6 mM. nih.gov It also inhibited aconitase, though the nature of this inhibition was not competitive. nih.gov Furthermore, phosphofructokinase was inhibited by 2-methylcitrate, with 50% inhibition occurring at a concentration of 1 mM. nih.gov In contrast, ATP-citrate lyase and acetyl-CoA carboxylase were not inhibited by 2-methylcitrate; in fact, acetyl-CoA carboxylase was activated by it. nih.gov

In some Lactobacillus species, this compound itself has been observed to act as a competitive inhibitor of succinate (B1194679) dehydrogenase. vulcanchem.com This inhibition can modulate the cellular redox balance and the production of ATP. vulcanchem.com The design of uncompetitive inhibitors, which bind to the enzyme-substrate complex, is considered a promising strategy for developing therapeutic agents. nih.gov

Elucidation of Metabolic Pathways and Cycles Related to this compound

This compound and its metabolic transformations are connected to central carbon metabolism, particularly the 2-methylcitric acid cycle and the glyoxylate cycle.

The 2-methylcitric acid cycle is a key pathway for the metabolism of propionyl-CoA, a toxic intermediate generated from the breakdown of odd-chain fatty acids and certain amino acids. wikipedia.org This cycle converts propionyl-CoA into pyruvate (B1213749) and succinate. wikipedia.org The accumulation of 2-methylcitrate, a central intermediate of this cycle, is a marker for metabolic disorders like propionic acidemia and methylmalonic aciduria. nih.govmedchemexpress.com The enzymes of the 2-methylcitric acid cycle, such as 2-methylcitrate synthase and 2-methylisocitrate lyase, are crucial for detoxifying propionyl-CoA. wikipedia.orgmdpi.com In some bacteria, the regulation of the operon encoding these enzymes is complex, involving multiple transcription factors. nih.gov

The glyoxylate cycle is an anabolic pathway that allows organisms like plants, bacteria, and fungi to synthesize carbohydrates from two-carbon compounds like acetate. wikipedia.org This cycle shares several enzymes with the tricarboxylic acid (TCA) cycle, including citrate synthase and aconitase. wikipedia.org The key enzymes unique to the glyoxylate cycle are isocitrate lyase and malate (B86768) synthase. wikipedia.org There is a close relationship and crosstalk between the 2-methylcitric acid cycle and the glyoxylate cycle. mdpi.com For instance, 2-methylisocitrate lyase from the methylcitrate cycle and isocitrate lyase from the glyoxylate cycle are thought to have evolved from a common ancestral protein. mdpi.com The accumulation of intermediates from the methylcitrate cycle can inhibit enzymes of the TCA cycle, highlighting the interconnectedness of these pathways. nih.gov The production of this compound by some microorganisms is believed to be linked to the Krebs cycle and the glyoxylate shunt. vulcanchem.com

The interplay between these cycles is vital for cellular carbon metabolism, allowing organisms to adapt to different carbon sources and to manage potentially toxic metabolic intermediates.

Microbial Production and Biotransformation Pathways of this compound

Microorganisms play a significant role in both the production and transformation of this compound.

Microbial Production: As mentioned earlier, various bacteria and fungi naturally produce this compound. For example, several rhizobacterial isolates, including Pseudomonas putida, Bacillus subtilis, and Bacillus amyloliquefaciens, have been identified as producers of this compound. mdpi.com Lactic acid bacteria, such as Lactobacillus plantarum, also secrete this compound during fermentation. semanticscholar.orgresearchgate.net The fungus Pleurotus ostreatus is another known producer, generating the acid through its carbohydrate metabolism. vulcanchem.com The production of this compound can also occur during the fermentation of traditional foods and beverages, such as the native beer Burukutu. integrityresjournals.org

Biotransformation Pathways: While specific pathways for the biotransformation of this compound are not extensively detailed in the provided search results, the general principles of microbial metabolism suggest that it can be further utilized by the producing organism or other microorganisms in the environment. Its structural similarity to other metabolic intermediates implies that it could potentially enter central metabolic pathways. The process of fermentation itself is a form of biotransformation, where raw materials are converted into a variety of products, including organic acids like this compound. google.com The presence of this compound in fermented products like Baijiu and Labneh indicates its formation through the metabolic activities of the microbial consortia involved. mdpi.comresearchgate.netnih.gov

Further research into the specific enzymes and genetic pathways responsible for the synthesis and degradation of this compound in different microorganisms will provide a more complete understanding of its role in microbial ecology and its potential for biotechnological applications.

Chemistry of Methyltartronic Acid Derivatives and Analogues

Synthesis and Characterization of Esters, Amides, and Salts of Methyltartronic Acid

The synthesis of derivatives of this compound, including its esters, amides, and salts, involves standard organic transformations targeting its carboxylic acid and hydroxyl functional groups. The characterization of these derivatives relies on a combination of spectroscopic and analytical techniques to confirm their molecular structure and purity.

Synthesis of Esters

Esters of this compound are commonly prepared through Fischer esterification. libretexts.org This method involves reacting this compound with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid or gaseous hydrochloric acid. libretexts.orgnih.gov The reaction is typically heated to drive the equilibrium towards the formation of the ester. libretexts.org For instance, the synthesis of dialkyl methyltartronates involves the reaction of this compound with the corresponding alcohol under acidic conditions. Another approach involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to be an efficient method for the esterification of various amino acids and is applicable to other carboxylic acids. nih.gov Alkyl esters of this compound can also be prepared via a two-step process starting from methacrylic acid. molaid.com This involves hydroxylation to α-methylglyceric acid, followed by oxidation to this compound, which can then be esterified. molaid.com

Synthesis of Amides

The direct synthesis of amides from this compound and an amine is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orgkhanacademy.org To overcome this, the reaction is often carried out by heating the ammonium (B1175870) carboxylate salt of this compound to temperatures above 100°C to drive off water and form the amide. libretexts.org Alternatively, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. khanacademy.org In this process, the carboxylic acid first reacts with DCC to form a highly reactive intermediate, which is then readily attacked by the amine to yield the corresponding amide. khanacademy.org This method is widely used in peptide synthesis and can be applied to the formation of amides from this compound. libretexts.org

Synthesis of Salts

Salts of this compound are readily formed by reacting the acid with a base. msu.edu Due to its two carboxylic acid groups, this compound can form both mono- and di-basic salts. Reaction with alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of water-soluble ionic salts. msu.edu Similarly, reaction with basic compounds like sodium bicarbonate will also yield the corresponding salt, with the evolution of carbon dioxide gas. msu.edu The formation of salts with heavy metals like silver or lead is also possible, though these salts tend to have more covalent character and reduced water solubility. msu.edu

Characterization

The characterization of these derivatives employs a range of analytical methods.

Derivative TypeCharacterization TechniquesKey Observations
Esters Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS)IR spectroscopy shows the appearance of a characteristic C=O stretching frequency for the ester group and the disappearance of the broad O-H stretch of the carboxylic acid. NMR spectroscopy confirms the presence of the alkyl groups from the alcohol and the shifting of signals adjacent to the newly formed ester linkage. Mass spectrometry provides the molecular weight of the ester, confirming the successful reaction.
Amides Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS)IR spectroscopy is used to identify the characteristic N-H and C=O stretching vibrations of the amide bond. NMR spectroscopy provides evidence of the amide protons and the carbon signals of the amide group. Mass spectrometry confirms the molecular weight of the synthesized amide.
Salts Infrared (IR) Spectroscopy, Elemental Analysis, X-ray CrystallographyIR spectroscopy shows the disappearance of the carboxylic acid C=O stretch and the appearance of a carboxylate anion stretch at a lower frequency. Elemental analysis can be used to determine the ratio of the metal cation to the methyltartronate anion. For crystalline salts, X-ray crystallography can provide detailed information about the three-dimensional structure.

For volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters, gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both separation and identification. chalmers.se

Functionalization Reactions at Carboxylic and Hydroxyl Groups of this compound

The chemical reactivity of this compound is dictated by its three functional groups: two carboxylic acid groups and one hydroxyl group. These sites allow for a variety of functionalization reactions, enabling the synthesis of a diverse range of derivatives.

Reactions of the Carboxylic Acid Groups

The two carboxylic acid groups are the most reactive sites for nucleophilic acyl substitution. khanacademy.org

Esterification: As previously mentioned, the carboxylic acid groups readily react with alcohols in the presence of an acid catalyst to form esters. libretexts.org This reaction is an equilibrium process and can be driven to completion by removing the water formed during the reaction. pressbooks.pub

Amide Formation: Reaction with amines, typically in the presence of a coupling agent like DCC, leads to the formation of amides. khanacademy.org This is a common strategy for creating peptide-like structures or for introducing nitrogen-containing functionalities.

Acid Chloride Formation: The carboxylic acid groups can be converted to more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These acid chlorides are valuable intermediates for the synthesis of esters and amides under milder conditions than direct methods.

Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into a triol.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group of this compound can also undergo several functionalization reactions. quicktakes.io

Esterification: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting this compound or its ester derivatives with an acid chloride or anhydride (B1165640) in the presence of a base.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This reaction might be sterically hindered due to the tertiary nature of the alcohol.

Oxidation: Oxidation of the tertiary hydroxyl group is not possible without breaking a carbon-carbon bond. Strong oxidizing agents would likely lead to the degradation of the molecule.

Substitution: The hydroxyl group can be replaced by a halogen through reaction with a hydrohalic acid (e.g., HBr, HCl) or other halogenating agents. This reaction proceeds via an SN1 mechanism, which is favored at a tertiary carbon.

The interplay between the reactivity of the carboxylic acid and hydroxyl groups allows for selective functionalization by choosing appropriate reagents and reaction conditions. For example, it is possible to selectively esterify the carboxylic acid groups while leaving the hydroxyl group intact, or vice versa.

Stereochemical Aspects of this compound Derivatives (e.g., racemic vs. enantiopure forms)

This compound possesses a chiral center at the carbon atom bearing the hydroxyl and methyl groups. ontosight.ai This means that it can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. wikipedia.org Consequently, derivatives of this compound also exhibit stereoisomerism.

Racemic Mixtures

When this compound is synthesized from achiral starting materials and reagents, it is typically produced as a racemic mixture, a 50:50 mixture of the two enantiomers. libretexts.orglibretexts.org This mixture is denoted as (±)-methyltartronic acid or DL-methyltartronic acid. ontosight.aiwikipedia.org A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. wikipedia.orglibretexts.org Many of the synthetic methods for this compound and its derivatives result in racemic products unless a chiral catalyst or resolving agent is used.

Enantiopure Forms

Enantiomerically pure or enantiopure forms of this compound derivatives consist of only one of the two enantiomers. wikipedia.org These forms are optically active, meaning they rotate the plane of polarized light. libretexts.org The separation of a racemic mixture into its individual enantiomers is a process known as resolution. libretexts.org

Resolution of racemic this compound or its derivatives can be achieved through several methods:

Classical Resolution: This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a mixture of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. libretexts.org Once separated, the individual enantiomers of this compound can be recovered by treating the diastereomeric salts with a strong acid.

Chiral Chromatography: This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to travel through the chromatography column at different rates and thus be separated.

Enzymatic Resolution: Enzymes are often stereospecific and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The stereochemistry of this compound derivatives is crucial in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemical configuration.

Structure-Reactivity Relationships within this compound Analogues

The reactivity of this compound and its analogues is intrinsically linked to their molecular structure. By systematically modifying the structure of this compound, it is possible to tune its chemical and physical properties and to understand the relationship between structure and reactivity.

Influence of Substituents

The introduction of different substituent groups in place of the methyl group or at the hydroxyl or carboxylic acid functionalities can significantly alter the reactivity of the molecule.

Electronic Effects: Electron-withdrawing groups attached to the chiral carbon will increase the acidity of the carboxylic acid groups and can influence the reactivity of the hydroxyl group. Conversely, electron-donating groups will decrease the acidity.

Steric Effects: The size of the substituent group can sterically hinder reactions at the functional groups. For example, a bulky substituent in place of the methyl group could slow down the rate of esterification of the carboxylic acid groups.

Impact on Acidity

The acidity of the carboxylic acid groups is a key aspect of the reactivity of this compound analogues. The pKa values of the carboxylic acids are influenced by the electronic nature of the substituents on the molecule.

AnalogueStructural ModificationExpected Effect on Acidity
Tartronic Acid Replacement of the methyl group with a hydrogen atomIncreased acidity due to the absence of the electron-donating methyl group.
Fluorothis compound Replacement of the methyl group with a fluoromethyl groupSignificantly increased acidity due to the strong electron-withdrawing effect of the fluorine atom.
Hydroxythis compound Addition of a hydroxyl group to the methyl substituentThe effect on acidity would depend on the position of the hydroxyl group and its ability to form hydrogen bonds.

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound analogues is also dependent on the molecular structure. Steric hindrance from bulky neighboring groups can impede reactions at the hydroxyl position. The electronic environment created by other substituents can also affect the nucleophilicity of the hydroxyl oxygen.

A systematic study of the synthesis and reactivity of a series of this compound analogues with varying substituents can provide valuable insights for the rational design of new molecules with specific desired properties. This structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry and materials science. nih.gov

Advanced Analytical Methodologies for Methyltartronic Acid Research

Chromatographic Techniques for Trace Analysis and Isomer Separation of Methyltartronic Acid

Chromatography is a fundamental technique for separating chemical mixtures into individual components. khanacademy.org For this compound, both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.

Gas Chromatography (GC) is a powerful tool for separating volatile and thermally stable compounds. Due to its low volatility, this compound requires a chemical derivatization step before GC analysis. vulcanchem.com The most common method is silylation, which converts the polar hydroxyl and carboxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers and esters, increasing volatility. vulcanchem.comchalmers.se This derivatization allows for the successful separation and analysis by GC. Research has shown that GC-MS provides excellent separation of isomers of related highly oxygenated molecules (HOMs) when they are trimethylsilylated. nih.govresearchgate.net For instance, in studies of isoprene (B109036) oxidation products, GC-MS could effectively separate diastereoisomers of compounds like methyltartaric acid, which is structurally related to this compound. nih.gov While this compound itself does not have diastereoisomers, this capability is crucial for accurately distinguishing it from other isomeric compounds in complex mixtures. nih.govresearchgate.net

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another key technique used for this compound analysis. labinsights.nl A significant advantage of LC is that it can often analyze compounds like this compound directly without derivatization. vulcanchem.com This is typically achieved using reversed-phase chromatography with aqueous mobile phases. However, studies have noted that while LC coupled with high-resolution mass spectrometry provides reliable empirical formulas, it can have poor chromatographic resolution for closely related isomers compared to GC-MS. nih.govresearchgate.net For example, analysis of isoprene secondary organic aerosol (SOA) showed that LC-Orbitrap MS could not separate isomers of methylthreonic and methyltartaric acids, which co-eluted. nih.gov

Advanced Sample Preparation Techniques (e.g., microextraction methods)

Effective sample preparation is critical for isolating this compound from complex matrices and concentrating it for analysis, thereby removing substances that could interfere with detection. juniperpublishers.cominorganicventures.com

For GC-based analysis, derivatization is an essential sample preparation step. The most common procedure is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create TMS derivatives. vulcanchem.com Methylation, using reagents such as diazomethane, is another derivatization strategy employed. vulcanchem.com

In addition to derivatization, various extraction techniques are used to isolate and concentrate analytes from a sample matrix. Modern approaches focus on minimizing solvent use and improving efficiency, in line with the principles of green analytical chemistry. explorationpub.com These include:

Liquid-Liquid Microextraction (LLME) : This technique uses a minimal amount of solvent to extract analytes from an aqueous sample. It is a simpler and more environmentally friendly version of traditional liquid-liquid extraction. mdpi.commdpi.com

Solid-Phase Microextraction (SPME) : SPME uses a coated fiber to adsorb and concentrate analytes from a sample before desorption into a chromatographic instrument. nist.govmdpi.com It is a solvent-free, highly efficient method for sample preparation. Headspace SPME has been noted as a rapid method for use with GC-time-of-flight mass spectrometry. nist.gov

Stir Bar Sorptive Extraction (SBSE) : This technique is similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent phase, allowing for higher recovery and enrichment of trace analytes. mdpi.commdpi.com

These advanced microextraction techniques are characterized by their high level of automation and environmental friendliness, making them suitable for routine analysis of complex samples. mdpi.commdpi.com

Coupled Analytical Techniques for Comprehensive this compound Analysis (e.g., GCxGC-MS, LC-MS/MS)

To handle the complexity of environmental and biological samples, chromatographic techniques are often coupled with mass spectrometry (MS), providing a powerful tool for both separation and identification. labinsights.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for analyzing this compound. nih.govnih.gov In studies of atmospheric aerosols, LC coupled to high-resolution mass spectrometry (like an Orbitrap MS) has been instrumental. nih.govresearchgate.net This setup allows for the determination of the exact mass of the deprotonated this compound molecule, confirming its elemental formula (C₄H₆O₅). nih.gov For example, in one study, this compound was analyzed using an HSS T3 reversed-phase column and detected in negative ion mode, eluting very early in the chromatogram due to its high polarity. nih.gov While powerful for identification, standard LC can sometimes struggle to separate isomers, a limitation overcome by more advanced chromatographic methods. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is extensively used, especially for isomer resolution. nih.govresearchgate.net After silylation, this compound and related compounds can be effectively separated and identified. chalmers.se In analyses of isoprene oxidation products, GC-MS with chemical ionization (CI) has been used to identify a range of hydroxy acids, including this compound. nih.govresearchgate.net The extracted ion chromatogram for the trimethylsilylated derivative of this compound typically shows a characteristic ion at a mass-to-charge ratio (m/z) of 335. nih.govresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with MS offers even greater separation power. leco.com This technique uses two different chromatographic columns to separate a sample, significantly increasing peak capacity and resolution. leco.comchromatographytoday.com This is particularly valuable for complex samples where co-elution is a problem in single-dimension GC. nih.govgcms.cz For metabolomics and the analysis of complex organic aerosols, GCxGC-MS can resolve hundreds of compounds, separating species that would otherwise overlap, such as different classes of metabolites or isomers. nih.govcopernicus.org Given its ability to separate complex mixtures, GCxGC-MS is a highly promising technique for detailed studies of this compound and its formation pathways.

Table 1: Examples of Coupled Analytical Techniques Used in this compound Research
TechniqueSample MatrixSample PreparationKey FindingsReference
GC-MS (CI, methane)Isoprene Secondary Organic Aerosol (SOA)Filter extraction, derivatization (silylation)Good separation of isomers. Identified using extracted ion m/z 335 for the TMS derivative. nih.govresearchgate.net
LC-HR Orbitrap MSIsoprene SOAFilter extraction, direct injectionProvided reliable empirical formula (C₄H₅O₅⁻). Poor resolution for isomers compared to GC-MS. nih.gov
GCxGC-MSGeneral MetabolomicsExtraction, derivatizationSignificantly boosts sensitivity and separation, allowing for improved metabolite identification and resolution of co-eluting peaks. nih.gov

Quantitative Analysis of this compound in Complex Research Matrices

Quantifying the concentration of this compound is essential for assessing its significance, for example, as a tracer for aged isoprene-derived aerosols. uantwerpen.be Both GC-MS and LC-MS/MS methods can be adapted for quantitative analysis.

In atmospheric science, field studies have detected this compound in fine particulate matter (PM2.5) samples. For instance, in forested areas, concentrations have been measured at levels up to 6.3 ng/m³. Quantitative analysis by GC-MS typically involves the use of an internal standard. researchgate.net An internal standard is a compound with similar chemical properties to the analyte, which is added to the sample in a known amount to correct for variations in sample preparation and instrument response. For the analysis of isoprene oxidation products, ketopinic acid has been used as an internal standard. nih.govresearchgate.net

LC-MS/MS is also a primary tool for quantification in various matrices, including dried blood spots for newborn screening of metabolic disorders, where it is used to measure related dicarboxylic acids like methylmalonic acid. nih.govrestek.complos.org These methods demonstrate high accuracy and precision, with validation procedures ensuring reliable results. nih.govrestek.com The development of such a second-tier test using LC-MS/MS for this compound and other biomarkers allows for the reduction of false-positive rates from primary screening. nih.govplos.org

Table 2: Quantitative Findings for this compound
MatrixAnalytical MethodConcentration/ResultReference
PM2.5 Aerosols (Forested Regions)Not specifiedUp to 6.3 ng/m³ vulcanchem.com
Dual Cultures (P. putida / P. capsici)GC-MS21.64 ± 0.87 (relative area %) mdpi.com
Dual Cultures (B. amyloliquefaciens / P. capsici)GC-MS32.70 ± 1.31 (relative area %) mdpi.com

Industrial and Process Chemistry Applications of Methyltartronic Acid

Role of Methyltartronic Acid as an Intermediate in Organic Synthesis

This compound serves as a crucial building block in the synthesis of a variety of organic compounds. smolecule.com Its functional groups—two carboxylic acids and one hydroxyl group—provide multiple reaction sites for creating more complex molecular architectures. vulcanchem.com This makes it a valuable precursor in the pharmaceutical and fine chemical industries. ontosight.aimdpi.com

One of the primary applications of this compound as an intermediate is in the production of chiral molecules, which are essential for the biological activity of many drugs. ontosight.ai The compound can be used to introduce specific stereochemistry into a target molecule, a critical step in the synthesis of enantiomerically pure pharmaceuticals. ontosight.ai

Furthermore, this compound and its derivatives are utilized in the synthesis of various heterocyclic compounds. rsc.org Its structural features allow for the construction of diverse ring systems, which are prevalent in many biologically active molecules. The compound can also be derivatized to form esters and other functional groups, further expanding its utility in organic synthesis. vulcanchem.com

Table 1: Synthetic Applications of this compound

Application Area Description
Pharmaceutical Synthesis Serves as a precursor for biologically active molecules and in drug formulation. smolecule.com
Chiral Synthesis Employed to introduce chirality into molecules, which is vital for the efficacy of many drugs. ontosight.ai
Fine Chemicals Used as an intermediate in the synthesis of various organic compounds. smolecule.com

| Research | Utilized in studies related to oscillating chemical systems and reaction dynamics. smolecule.com |

Contribution of this compound to Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex, chiral target molecules. wikipedia.org This approach is highly efficient as it avoids the need for asymmetric synthesis or resolution steps, which can be costly and time-consuming. wikipedia.org

This compound, particularly its enantiomerically pure forms, can be a valuable addition to the chiral pool. Although not as common as amino acids or sugars, its unique structure offers a distinct starting point for the synthesis of specific classes of compounds. mdpi.com The presence of a stereocenter and multiple functional groups allows for the creation of a variety of chiral building blocks. vulcanchem.com

The use of chiral precursors from the chiral pool, like this compound, is a key strategy in the synthesis of many natural products and pharmaceuticals. uvic.canih.gov For instance, the synthesis of certain alkaloids and other biologically active compounds can benefit from the stereochemistry inherent in this compound. nih.gov

Considerations for Scale-Up and Process Optimization in this compound Production

One of the critical aspects of scaling up is maintaining optimal reaction conditions. For example, in the synthesis of this compound from methacrylic acid, the reaction involves successive oxidation steps using hydrogen peroxide and oxygen, catalyzed by tungstic acid and palladium on carbon, respectively. researchgate.netresearchgate.net Maintaining the appropriate temperature, pressure, and reactant concentrations is crucial for maximizing yield and minimizing by-product formation.

Process optimization also involves the efficient recovery and recycling of catalysts, which can significantly impact the economic viability of the process. Furthermore, the purification of this compound, often achieved through crystallization or chromatography, needs to be scalable and cost-effective. vulcanchem.com

Table 2: Key Parameters for Scale-Up of this compound Production

Parameter Considerations for Optimization
Reaction Kinetics Understanding the rate-determining steps to optimize reaction time and throughput.
Heat and Mass Transfer Ensuring efficient mixing and temperature control in large reactors to maintain consistent product quality.
Catalyst Performance Evaluating catalyst stability, activity, and lifespan under industrial conditions.
Downstream Processing Developing efficient and scalable methods for product isolation, purification, and waste treatment.

| Process Safety | Assessing and mitigating potential hazards associated with the use of strong oxidants and flammable solvents. |

Integration of Green Chemistry Principles in Industrial Production of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The industrial production of this compound can be made more sustainable by incorporating these principles.

One approach is the use of environmentally benign solvents and reagents. For example, a two-step synthesis of this compound from methacrylic acid utilizes water as the solvent and hydrogen peroxide and oxygen as oxidants, which are considered green reagents. researchgate.netresearchgate.net This method avoids the use of hazardous organic solvents and toxic heavy metal catalysts. researchgate.net

Another green chemistry approach is the use of biocatalysis. Certain microorganisms, such as Bacillus subtilis and Pseudomonas putida, have been found to produce this compound. mdpi.com Fermentation processes using these microorganisms could offer a more sustainable alternative to traditional chemical synthesis, as they are typically conducted under mild conditions in aqueous media. nih.gov

Furthermore, the development of catalytic systems that are highly efficient and selective can minimize waste generation. For instance, the use of phase-transfer catalysts in oxidation reactions can improve reaction rates and selectivities, leading to a cleaner process. researchgate.net

Table 3: Green Chemistry Approaches in this compound Synthesis

Green Chemistry Principle Application in this compound Synthesis
Use of Renewable Feedstocks Exploring biosynthetic routes from renewable resources like glycerol (B35011). smolecule.com
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries Employing water as a solvent in oxidation reactions. researchgate.netresearchgate.net
Catalysis Utilizing efficient and recyclable catalysts like tungstic acid and palladium on carbon. researchgate.netresearchgate.net

| Biocatalysis | Developing fermentation processes using microorganisms to produce this compound. mdpi.com |

Future Research Directions and Emerging Areas for Methyltartronic Acid

Exploration of Unexplored Synthetic Routes for Methyltartronic Acid

Current synthesis of this compound often relies on methods such as the oxidation of methylmalonic acid or methacrylic acid precursors. smolecule.com While effective, these routes provide a foundation upon which more innovative and efficient synthetic strategies can be built. Future research should focus on developing novel pathways that offer improved yields, stereoselectivity, and sustainability.

Key areas for exploration include:

Biocatalytic Synthesis: The use of enzymes or whole-organism biocatalysts could offer a highly specific and environmentally benign route to this compound. Research into identifying or engineering enzymes capable of catalyzing its formation from renewable feedstocks would be a significant advancement.

Asymmetric Catalysis: Developing catalytic systems that can produce specific stereoisomers of this compound is crucial for applications where chirality is important, such as in the synthesis of bioactive molecules.

Flow Chemistry Approaches: Continuous flow synthesis could provide enhanced control over reaction parameters, leading to higher efficiency, safety, and scalability compared to traditional batch processes.

Electrochemical Synthesis: Investigating electro-organic methods for the oxidation of suitable precursors could offer a green alternative to conventional oxidizing agents.

Table 1: Potential Unexplored Synthetic Routes for this compound
Synthetic ApproachPotential AdvantagesKey Research Challenges
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources.Enzyme discovery and engineering, optimization of fermentation/reaction conditions.
Asymmetric CatalysisControl over stereochemistry, access to enantiopure compounds.Development of novel chiral catalysts, separation of enantiomers.
Flow ChemistryImproved safety and scalability, precise process control, potential for higher yields.Reactor design, optimization of flow parameters, integration with downstream processing.
Electrochemical SynthesisAvoidance of chemical oxidants, potential for high efficiency.Electrode material selection, electrolyte optimization, control of side reactions.

Deeper Mechanistic Insights into this compound's Role in Complex Reactions

This compound has been identified as a tracer compound for aged isoprene (B109036) aerosol in atmospheric studies, highlighting its formation through complex photooxidation and ozonolysis reactions. nih.govmdpi.comresearchgate.net It is also utilized in studies of oscillating chemical systems. smolecule.com However, the precise mechanisms by which it is formed and its subsequent reactivity in these environments are not fully understood.

Future mechanistic studies should aim to:

Elucidate Atmospheric Formation Pathways: Detailed investigation into the radical-initiated oxidation pathways of isoprene and other volatile organic compounds that lead to this compound is needed. This includes identifying key intermediates and quantifying reaction kinetics.

Investigate its Role in Oscillating Reactions: For chemical systems where this compound is a component, in-depth studies are required to understand its specific role in the feedback loops and periodic behavior that characterize these reactions.

Explore its Reactivity as a Synthon: As a versatile chemical building block, research into its reactivity in various organic transformations could uncover novel synthetic applications. nih.gov Understanding how its functional groups participate in and influence reaction mechanisms is paramount.

Advancements in Computational Modeling of this compound Systems

Computational chemistry offers powerful tools for investigating molecular properties and reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. While computational studies have been applied to related isoprene oxidation products, dedicated modeling of this compound is an emerging area. nih.gov

Future computational research should focus on:

Quantum Chemical Calculations: High-level quantum chemical methods can be used to accurately predict the geometric, electronic, and spectroscopic properties of this compound. This data can aid in its experimental identification and characterization.

Reaction Mechanism Modeling: Computational modeling can be employed to map out the potential energy surfaces of reactions involving this compound, providing detailed insights into transition states, intermediates, and reaction kinetics. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments (e.g., in solution, at interfaces, or within a biological system) can reveal important information about its solvation, conformation, and interactions with other molecules.

Predictive Modeling for Materials Science: Computational screening could predict the properties of polymers or other materials derived from this compound, guiding experimental efforts toward the most promising candidates.

Identification of Novel Biochemical Roles and Pathways Involving this compound

This compound has been identified in various biological contexts, including the plant Imperata cylindrica, the mushroom Pleurotus ostreatus, and as a component in the traditional Chinese liquor, Baijiu. nih.govmdpi.comfrontiersin.org These findings suggest that the compound may play specific roles in the metabolism of these organisms, yet its biochemical pathways and functions remain largely uncharacterized.

Key research directions in this area include:

Metabolic Pathway Elucidation: Using techniques such as stable isotope labeling and metabolomics to trace the biosynthesis and degradation of this compound in organisms where it is found.

Enzyme Characterization: Identifying and characterizing the specific enzymes responsible for synthesizing and metabolizing this compound. This could open doors for biocatalytic production. nih.gov

Investigation of Biological Activity: Screening this compound for potential biological activities, such as antioxidant, antimicrobial, or signaling functions, could reveal novel applications. Its presence in Pleurotus ostreatus extracts, which show antioxidant properties, provides a rationale for such investigations. frontiersin.org

Role as a Biomarker: Exploring whether the presence or concentration of this compound can serve as a biomarker for specific metabolic states or environmental exposures, particularly in the context of atmospheric chemistry and its impact on biological systems. rcin.org.pl

Integration of this compound Research with Materials Science and Nanotechnology

The unique chemical structure of this compound, possessing a quaternary carbon with hydroxyl and dicarboxylic acid functionalities, makes it an intriguing candidate for applications in materials science and nanotechnology. Research on the related tartronic acid has shown its utility in polymer synthesis for enhancing thermal conductivity. sigmaaldrich.com This suggests that this compound could offer similar or even superior properties.

Emerging areas for integration include:

Development of Novel Polymers: Using this compound as a monomer or cross-linking agent to create new polyesters, polyamides, or other polymers with unique properties such as enhanced thermal stability, biodegradability, or specific functional characteristics imparted by the hydroxyl and methyl groups.

Surface Functionalization of Nanomaterials: The carboxylic acid groups of this compound can be used to anchor the molecule to the surface of nanoparticles (e.g., metal oxides, quantum dots), while the hydroxyl and methyl groups can be used to tune surface properties like hydrophilicity or to attach other molecules.

Formation of Metal-Organic Frameworks (MOFs): The dicarboxylate structure makes it a potential linker for the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Table 2: Potential Applications in Materials Science and Nanotechnology
Area of ApplicationPotential Role of this compoundDesired Outcome/Property
Polymer SynthesisMonomer, cross-linking agent, or additive.Enhanced thermal stability, biodegradability, tailored functionality.
Nanoparticle FunctionalizationSurface ligand to modify nanoparticle properties.Improved dispersibility, biocompatibility, sites for further conjugation.
Metal-Organic Frameworks (MOFs)Organic linker to connect metal nodes.Novel framework topologies, specific catalytic activity, selective adsorption.

Q & A

Q. What experimental methods are used to synthesize methyltartronic acid, and how can researchers optimize yields?

this compound is synthesized via base-induced rearrangements of precursors like ethyl α,β-diketobutyrate. Key steps involve:

  • Reagent selection : Strong bases (e.g., hydroxide ions) to catalyze enolate formation and subsequent rearrangements .
  • Reaction monitoring : Techniques like NMR spectroscopy to track intermediate formation (e.g., enol tautomers) and confirm product identity .
  • Yield optimization : Adjusting reaction time, temperature, and stoichiometry of reactants. For example, excess base may accelerate rearrangement but risk side reactions .

Q. How can this compound be detected and quantified in biological matrices (e.g., fecal metabolomes)?

  • Analytical workflows : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) coupled with high-resolution mass spectrometry to resolve this compound from structurally similar metabolites (e.g., malonic acid derivatives) .
  • Data validation : Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects and instrument variability. Hierarchical clustering analysis can contextualize its abundance relative to other metabolites .

Q. What is the role of this compound in metabolic pathways, and how can its biochemical activity be validated?

  • Pathway mapping : Integrate metabolomic datasets (e.g., fecal or tissue samples) with pathway analysis tools (e.g., KEGG, MetaCyc) to identify associated pathways (e.g., short-chain fatty acid metabolism) .
  • Functional assays : Test this compound’s enzymatic interactions in vitro using purified enzymes (e.g., dehydrogenases) and monitor cofactor consumption (e.g., NADH) via spectrophotometry .

Advanced Research Questions

Q. How does this compound influence oscillatory dynamics in the Belousov-Zhabotinsky (BZ) reaction, and what experimental parameters govern its mechanistic role?

  • System design : The BZ reaction with manganese(II) catalysts requires precise control of initial concentrations (e.g., [NaBrO3]/[MeMA] ratio) to observe mixed-mode oscillations or birhythmicity .
  • Mechanistic validation : Use stopped-flow spectroscopy to track transient intermediates (e.g., Mn(III)-bromomethylmalonic acid complexes) and confirm this compound as a terminal oxidation product .
  • Computational modeling : Couple experimental data with kinetic models (e.g., Oregonator modifications) to simulate nonlinear behaviors like quasiperiodicity .

Q. What are the challenges in resolving the stereochemical properties of this compound, and how can advanced techniques address them?

  • Chirality analysis : Employ chiral chromatography or X-ray crystallography to distinguish enantiomers, as this compound’s hydroxyl and carboxyl groups create stereogenic centers .
  • Spectral interpretation : Combine 2D NMR (e.g., COSY, NOESY) with density functional theory (DFT) calculations to assign absolute configurations and rule out racemization during synthesis .

Q. How do environmental conditions (e.g., pH, temperature) affect this compound stability in plant cell cultures, and what methods ensure reproducible quantification?

  • Stability studies : Incubate this compound in simulated plant culture media at varying pH (2–9) and temperatures (4–37°C), then monitor degradation via time-course HPLC .
  • Method validation : Follow ICH guidelines for precision, accuracy, and robustness. For example, spike recovery experiments in cell lysates validate extraction efficiency .

Methodological Best Practices

  • Data reporting : Document experimental parameters (e.g., reagent purity, instrument settings) in supplemental materials to ensure reproducibility .
  • Ethical considerations : For biological studies, disclose approval from ethics committees and adherence to data-sharing principles (e.g., FAIR guidelines) .
  • Critical analysis : Address contradictory findings (e.g., metabolite upregulation vs. downregulation in different studies) by comparing experimental designs, such as intervention duration or sample preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.